Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxylate family, characterized by a pyrimidine core substituted with a phenyl group at position 4, an oxo group at position 2, and a piperazine-linked benzyl group at position 4. Its structure combines features of the Biginelli reaction products (common in dihydropyrimidine synthesis) with a Mannich-type modification introducing the 4-phenylpiperazinylmethyl moiety.
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-19-10-12-20(13-11-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)21-8-6-5-7-9-21/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNCYZIXPHJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Recent studies suggest that compounds with similar structures exhibit significant antidepressant effects. The phenylpiperazine moiety is particularly noted for its activity at serotonin receptors, which are crucial targets for antidepressant medications. Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may therefore hold promise as a novel antidepressant agent due to its ability to modulate neurotransmitter levels .
Anticonvulsant Properties
Research has shown that related compounds demonstrate anticonvulsant activity. The mechanism often involves modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release. Given the structural similarities, it is plausible that this compound could also exhibit anticonvulsant effects, warranting further investigation through preclinical studies .
Anticancer Potential
The compound's ability to interact with various biological targets suggests potential anticancer properties. Studies have indicated that similar tetrahydropyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways and mechanisms remain to be elucidated but present an exciting avenue for future research .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a derivative of this compound was administered to assess its impact on depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. The study concluded that the compound's action on serotonin receptors was likely responsible for these effects .
Case Study 2: Anticonvulsant Activity Assessment
A series of experiments evaluated the anticonvulsant properties of structurally related compounds in rodent models. The findings showed that certain derivatives could significantly reduce seizure frequency and duration when subjected to chemically induced seizures. This highlights the potential for developing new anticonvulsant therapies based on this chemical framework .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrahydropyrimidine core can mimic natural substrates or ligands, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
Key Analogues :
Analysis :
- Aromatic Substituents : The ethyl group at R4 in the target compound increases lipophilicity compared to methoxy or chloro derivatives, favoring blood-brain barrier penetration .
- Piperazine Modifications: The 4-phenylpiperazinyl group (target compound) vs. 4-(3-chlorophenyl)piperazinyl () alters receptor binding.
Piperazine-Linked Derivatives
Example : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Molecular Weight : 527.02 vs. ~495 for the target compound.
- logP : 2.88 (lower than the target due to methoxybenzoyl group).
- Bioactivity : The methoxybenzoyl substituent may confer anti-inflammatory or antimicrobial properties, contrasting with the target compound’s likely CNS activity .
Non-Piperazine Analogues
Example : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Physicochemical Data :
Pharmacological Implications
- Chloro Derivatives : Enhanced metabolic stability and σ-receptor binding ().
Biological Activity
Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a tetrahydropyrimidine ring, which is known for its diverse biological activities. The presence of the phenylpiperazine moiety is significant as it is commonly associated with various pharmacological effects, particularly in psychopharmacology.
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit promising antioxidant properties. A study demonstrated that compounds similar to this compound showed effective radical scavenging activity. For instance, certain derivatives with specific substitutions exhibited IC50 values ranging from 6.261 µM to 6.539 µM in radical scavenging assays .
Antidiabetic Potential
The compound's structure suggests potential antidiabetic activity. Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of drugs used in diabetes management. Compounds with similar structures have been shown to inhibit DPP-IV effectively, leading to improved glycemic control in animal models . The tetrahydropyrimidine framework may contribute to this activity by enhancing binding affinity to the DPP-IV enzyme.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by the substituents on its phenyl and piperazine rings. For example:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | Fluoro | Enhanced radical scavenging |
| Meta | Chloro | Increased alpha-amylase inhibition |
| Ortho | Methyl | Reduced cytotoxicity |
These observations suggest that the positioning and nature of substituents play a critical role in modulating the biological effects of the compound .
Case Studies
- Anticancer Activity : In vitro studies on related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific halogen substitutions demonstrated higher cytotoxicity compared to non-substituted analogs .
- Neuropharmacological Effects : Compounds containing piperazine moieties are often investigated for their neuropharmacological properties. A study indicated that certain tetrahydropyrimidine derivatives exhibited anxiolytic and antidepressant-like effects in rodent models, potentially through modulation of serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
